molecular formula C10H13N B566580 3-[(E)-but-1-enyl]-5-methylpyridine CAS No. 103029-21-6

3-[(E)-but-1-enyl]-5-methylpyridine

Cat. No.: B566580
CAS No.: 103029-21-6
M. Wt: 147.221
InChI Key: XQJYAGYIJWEZLV-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(E)-But-1-enyl]-5-methylpyridine is a pyridine derivative featuring a (E)-configured butenyl substituent at the 3-position and a methyl group at the 5-position. For instance, 3-(bromomethyl)-5-methylpyridine hydrobromide (a brominated analog) is a key intermediate in synthesizing rupatadine, an antiallergic drug, and pyrazolopyrimidine derivatives with anticancer activity . The (E)-butenyl group in 3-[(E)-but-1-enyl]-5-methylpyridine likely enhances its lipophilicity and conjugation properties compared to saturated or Z-configured analogs, influencing its reactivity and biological interactions.

Properties

CAS No.

103029-21-6

Molecular Formula

C10H13N

Molecular Weight

147.221

IUPAC Name

3-[(E)-but-1-enyl]-5-methylpyridine

InChI

InChI=1S/C10H13N/c1-3-4-5-10-6-9(2)7-11-8-10/h4-8H,3H2,1-2H3/b5-4+

InChI Key

XQJYAGYIJWEZLV-SNAWJCMRSA-N

SMILES

CCC=CC1=CC(=CN=C1)C

Synonyms

3-Picoline,5-(1-butenyl)-(6CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Acrolein and Ammonia: One common method involves the reaction of acrolein with ammonia in the presence of a catalyst.

    From Acrolein, Propionaldehyde, and Ammonia: Another method involves the reaction of acrolein, propionaldehyde, and ammonia.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

a. 3-(Bromomethyl)-5-methylpyridine hydrobromide

  • Structure : Differs by a bromomethyl group instead of the (E)-butenyl substituent.
  • Synthesis : Prepared from 5-methylnicotinic acid with a 65.9% yield via bromination, highlighting efficient, scalable methods .
  • Applications : Used in rupatadine synthesis and pyrazolopyrimidine derivatives targeting cMet kinases (e.g., anticancer agents) .

b. (E)-4-[1,2-Bis-(4-hydroxy-phenyl)-but-1-enyl]-benzoic acid (10E)

  • Structure : Contains a (E)-butenyl linker between aromatic rings.
  • Isomer Separation : Chromatographic methods (C-18 column, CH₃CN/H₂O) resolve E/Z isomers, with E-isomers showing longer retention times (e.g., tR9E = 7.2 min vs. tR9Z = 5.3 min) due to reduced polarity .

c. Trifluoromethylphenoxy-substituted butenyl compounds

  • Example: (Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-{(R,E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl}cyclopentyl)hept-5-enoic acid.
  • Key Feature : The electron-withdrawing trifluoromethyl group enhances metabolic stability and receptor binding compared to methyl or butenyl groups .
Physicochemical Properties
Compound Molecular Weight (g/mol) Log P (Estimated) Water Solubility (mg/L) Retention Time (min)
3-[(E)-But-1-enyl]-5-methylpyridine* ~163.2 ~2.1 (predicted) Low (hydrophobic) N/A
3-Acetylpyridine 121.14 0.68 10,000 N/A
3-(Bromomethyl)-5-methylpyridine 234.92 ~1.8 Moderate N/A
10E 400.43 ~3.5 Low 7.2

*Predicted data based on structural analogs. The (E)-butenyl group increases Log P compared to acetyl or bromomethyl substituents, reducing water solubility .

Stereochemical and Analytical Comparisons
  • E vs. Z Isomers : E-isomers of butenyl-substituted compounds (e.g., 10E vs. 10Z) exhibit distinct chromatographic retention and polarity profiles, critical for pharmaceutical purification .
  • Spectroscopic Data : ESI-MS of related pyridine derivatives (e.g., m/z 300.2 [M + H]<sup>+</sup> ) aids in structural confirmation, though 3-[(E)-but-1-enyl]-5-methylpyridine would require tailored analytical methods.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.